2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan
CAS No.: 918429-37-5
Cat. No.: VC16934262
Molecular Formula: C20H17NO3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan - 918429-37-5](/images/structure/VC16934262.png)
Specification
CAS No. | 918429-37-5 |
---|---|
Molecular Formula | C20H17NO3 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | 2-(4-methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan |
Standard InChI | InChI=1S/C20H17NO3/c1-14-3-7-16(8-4-14)19(21(22)23)13-18-11-12-20(24-18)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
Standard InChI Key | UNYPHWPWPLDOCV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=C(C=C3)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-(4-methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan. Alternative names include:
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5-(2-(4-methylphenyl)-2-nitrovinyl)-2-(p-tolyl)furan
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2-(p-tolyl)-5-[2-(p-tolyl)-2-nitroethenyl]furan
These synonyms reflect the compound’s two 4-methylphenyl (p-tolyl) substituents and the nitro-functionalized ethenyl bridge .
Molecular Formula and Weight
The molecular formula is C₂₀H₁₇NO₃, derived from:
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Furan core (C₄H₄O)
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Two 4-methylphenyl groups (2 × C₇H₇)
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Nitroethenyl bridge (C₂HNO₂)
The calculated molecular weight is 319.36 g/mol, consistent with nitroaromatic furan derivatives .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis reports exist for this compound, analogous nitroethenyl-furans suggest two plausible pathways:
Route 1: Cross-Coupling Approach
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Suzuki-Miyaura coupling: Attach 4-methylphenyl groups to furan via palladium-catalyzed coupling of bromofuran with p-tolylboronic acid .
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Nitroethenyl introduction: Employ Henry reaction between furfural derivatives and nitroalkanes, followed by dehydration .
Route 2: Cyclocondensation Strategy
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Condense diketones with nitroalkenes in acidic media, leveraging the electron-deficient nature of nitro groups to drive cyclization .
Key Reaction Parameters
Parameter | Typical Conditions | Source |
---|---|---|
Temperature | 80–120°C | |
Catalyst | Pd(PPh₃)₄, CuI | |
Solvent | DMF, THF, or toluene | |
Reaction Time | 12–48 hours |
Physicochemical Properties
Experimental and Predicted Data
Experimental measurements for this specific compound are unavailable, but properties can be extrapolated from similar structures:
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1600 cm⁻¹ (C=C furan ring) .
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¹H NMR: Distinct signals for methyl groups (δ 2.35 ppm), aromatic protons (δ 6.8–7.4 ppm), and ethenyl protons (δ 7.1–7.3 ppm) .
Chemical Reactivity and Stability
Electrophilic Substitution
The nitroethenyl group deactivates the furan ring toward electrophilic attack. Predominant reaction sites include:
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Nitro group reduction: Catalytic hydrogenation could yield amine derivatives.
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Ethenyl functionalization: Diels-Alder reactions with dienophiles .
Thermal Stability
Nitro-containing furans typically decompose above 200°C, releasing NOₓ gases. Differential scanning calorimetry (DSC) of analogous compounds shows exotherms near 210°C .
Toxicology and Environmental Impact
Acute Toxicity Predictions
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LD₅₀ (oral, rat): Estimated 450–600 mg/kg based on QSAR models .
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Skin irritation: Potential irritant due to nitro group reactivity .
Environmental Persistence
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